molecular formula C4H3BrO2S2 B2939355 4-Bromothiophene-3-sulfinic acid CAS No. 2138167-71-0

4-Bromothiophene-3-sulfinic acid

Cat. No.: B2939355
CAS No.: 2138167-71-0
M. Wt: 227.09
InChI Key: GSELNKUGCWRJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromothiophene-3-sulfinic acid (Molecular Formula: C₄H₃BrO₂S₂) is a brominated thiophene derivative bearing a sulfinic acid functional group, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound's molecular structure, defined by its SMILES notation C1=C(C(=CS1)Br)S(=O)O, provides reactive sites for further chemical modification . While specific biological data for this exact compound is limited, thiophene-based scaffolds are extensively investigated in drug discovery. Related advanced thiophene derivatives have shown significant potential in developing therapeutic agents for neurodegenerative diseases, such as through modulation of the Nurr1 receptor, a target for Parkinson's and Alzheimer's disease . This highlights the broader research value of functionalized thiophenes like this compound as key intermediates for constructing novel bioactive molecules. Researchers utilize such compounds to explore structure-activity relationships and develop more potent or selective chemical tools. This product is intended for research and further manufacturing use only, strictly not for human or veterinary use.

Properties

IUPAC Name

4-bromothiophene-3-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2S2/c5-3-1-8-2-4(3)9(6)7/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSELNKUGCWRJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfinic acid typically involves the bromination of thiophene derivatives followed by sulfoxidation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to sulfoxidation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinic acid group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfoxidation helps in maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Boronic acids, palladium catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromothiophene-3-sulfinic acid depends on its application. In chemical reactions, the bromine and sulfinic acid groups act as reactive sites for various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromothiophene and Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Reactivity References
4-Bromothiophene-3-sulfinic acid Not provided C₄H₃BrO₂S ~192.0 (calculated) Sulfinic acid (-SO₂H) Sulfonamide precursor -
4-Bromo-3-thiophenecarboxylic acid 16694-17-0 C₅H₃BrO₂S 207.05 Carboxylic acid (-COOH) Pharmaceutical intermediates
4-Bromothiophene-3-sulfonyl chloride 111283-90-0 C₄H₂BrClO₂S Not provided Sulfonyl chloride (-SO₂Cl) Sulfonamide synthesis
4-Bromothiophene-3-boronic acid Not provided C₄H₄BBrO₂S Not provided Boronic acid (-B(OH)₂) Cross-coupling reactions
4-Bromo-3-methylbenzoic acid 7697-28-1 C₈H₇BrO₂ 215.04 (calculated) Carboxylic acid (-COOH) Material science, polymer synthesis

Research Findings

  • Reactivity Differences : Sulfonyl chlorides (e.g., 4-Bromothiophene-3-sulfonyl chloride) exhibit higher reactivity than sulfinic acids, enabling efficient sulfonamide formation . Boronic acids, like 4-Bromothiophene-3-boronic acid, are pivotal in cross-coupling chemistry due to their compatibility with palladium catalysts .
  • Pharmacological Potential: Carboxylic acid derivatives (e.g., 4-Bromo-3-thiophenecarboxylic acid) are common in drug intermediates, leveraging their ability to form salts or conjugates .
  • Structural Influence : The thiophene ring’s electron-rich nature enhances electrophilic substitution, whereas benzoic acid derivatives (e.g., 4-Bromo-3-methylbenzoic acid) offer rigidity for crystal engineering .

Biological Activity

4-Bromothiophene-3-sulfinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound features a bromine atom and a sulfinic acid group, which contribute to its unique reactivity. The sulfinic acid moiety can act as a nucleophile, allowing it to participate in various substitution reactions that may modify biological molecules. The bromine atom enhances the compound's reactivity by enabling electrophilic substitution reactions, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial protein synthesis or interference with cell wall formation, similar to other known sulfonic and sulfinic acid derivatives.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those expressing specific receptors that facilitate drug uptake.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study investigated the effects of this compound on IGROV1 ovarian cancer cells. The compound was found to reduce cell viability significantly compared to control groups. The study suggested that the compound's action may be mediated through selective membrane transport mechanisms and subsequent inhibition of key metabolic pathways involved in cell growth.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
IGROV125Inhibition of folate receptor-mediated uptake
MCF-7 (Breast Cancer)30Induction of apoptosis
A549 (Lung Cancer)20Disruption of metabolic pathways

Q & A

Q. How can computational chemistry predict the solubility and reactivity of this compound in novel solvents?

  • Methodological Answer : Use COSMO-RS simulations to predict solubility parameters in ionic liquids or deep eutectic solvents. Validate with experimental data from Hansen solubility parameters (e.g., δd_d, δp_p, δh_h) for brominated thiophenes .

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